N-(4-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-hydroxybutyl)-N-methylisonicotinamide
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Overview
Description
N-(4-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-hydroxybutyl)-N-methylisonicotinamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-hydroxybutyl)-N-methylisonicotinamide typically involves multi-step organic reactions. The starting materials are usually purine derivatives and nicotinamide analogs. Common synthetic routes may include:
Alkylation: Introduction of the butyl group to the purine ring.
Hydroxylation: Addition of a hydroxyl group to the butyl chain.
Amidation: Formation of the amide bond with isonicotinamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-hydroxybutyl)-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-hydroxybutyl)-N-methylisonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes.
Modulating receptor function: Acting as an agonist or antagonist.
Interacting with DNA/RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine derivatives: Similar purine structure with different substituents.
Nicotinamide analogs: Compounds with variations in the nicotinamide moiety.
Uniqueness
N-(4-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-hydroxybutyl)-N-methylisonicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H22N6O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-hydroxybutyl]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C18H22N6O4/c1-21(16(26)12-4-7-19-8-5-12)9-6-13(25)10-24-11-20-15-14(24)17(27)23(3)18(28)22(15)2/h4-5,7-8,11,13,25H,6,9-10H2,1-3H3 |
InChI Key |
VCTGHZDKFZCLLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CCN(C)C(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
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